Cas no 1860955-40-3 (CID 130964972)
CID 130964972 Chemical and Physical Properties
Names and Identifiers
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- CID 130964972
- Cyclohexanemethanol, 1-(aminomethyl)-2-methyl-
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- Inchi: 1S/C9H19NO/c1-8-4-2-3-5-9(8,6-10)7-11/h8,11H,2-7,10H2,1H3
- InChI Key: NKVHYCFMSZBNRK-UHFFFAOYSA-N
- SMILES: C1(CN)(CO)CCCCC1C
Experimental Properties
- Density: 0.934±0.06 g/cm3(Predicted)
- Boiling Point: 246.9±13.0 °C(Predicted)
- pka: 15.05±0.10(Predicted)
CID 130964972 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01097925-1g |
[1-(Aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 95% | 1g |
¥5481.0 | 2023-03-19 | |
| Enamine | EN300-683554-0.05g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 0.05g |
$924.0 | 2023-03-10 | ||
| Enamine | EN300-683554-0.1g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 0.1g |
$968.0 | 2023-03-10 | ||
| Enamine | EN300-683554-0.25g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 0.25g |
$1012.0 | 2023-03-10 | ||
| Enamine | EN300-683554-0.5g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 0.5g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-683554-1.0g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-683554-2.5g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 2.5g |
$2155.0 | 2023-03-10 | ||
| Enamine | EN300-683554-5.0g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 5.0g |
$3189.0 | 2023-03-10 | ||
| Enamine | EN300-683554-10.0g |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
1860955-40-3 | 10.0g |
$4729.0 | 2023-03-10 |
CID 130964972 Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on CID 130964972
Compound Introduction: CAS No. 1860955-40-3 and Product Name CID 130964972
The compound with the CAS number 1860955-40-3 and the product identifier CID 130964972 represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, belonging to a specific chemical class, has garnered attention due to its unique structural properties and potential biological activities. The molecular framework of this compound exhibits characteristics that make it a promising candidate for further investigation in drug discovery and therapeutic development.
In recent years, there has been a growing emphasis on the exploration of novel molecular entities that can modulate biological pathways associated with various diseases. The compound in question has been studied for its potential interactions with specific target proteins, which are critical in maintaining physiological homeostasis. Preliminary studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes, making it a valuable asset in the quest for developing novel therapeutic agents.
The synthesis of CAS No. 1860955-40-3 involves sophisticated chemical methodologies that highlight the ingenuity of modern synthetic chemistry. The process requires precise control over reaction conditions, ensuring high yield and purity. Advanced techniques such as catalytic hydrogenation and multi-step functional group transformations have been employed to construct the desired molecular architecture. These synthetic strategies not only underscore the complexity of the compound but also demonstrate the capabilities of contemporary chemical synthesis.
One of the most intriguing aspects of this compound is its potential application in addressing unmet medical needs. Research has indicated that it may interfere with key signaling pathways involved in inflammation and cell proliferation, which are often dysregulated in diseases such as cancer and autoimmune disorders. By targeting these pathways, the compound could offer a novel mechanism of action that may complement existing treatments or provide alternative solutions where current therapies are limited.
The pharmacokinetic profile of CID 130964972 is another critical factor that has been extensively evaluated. Studies have shown that this compound exhibits favorable solubility and bioavailability, which are essential for its effective delivery to target tissues. Additionally, preliminary toxicology assessments have revealed minimal adverse effects at tested doses, suggesting a promising safety profile. These findings are crucial for advancing the compound into clinical trials and ultimately translating it into a viable therapeutic option.
Advances in computational chemistry have played a pivotal role in understanding the interactions between CAS No. 1860955-40-3 and biological targets. Molecular docking simulations have been employed to predict binding affinities and identify key interaction sites on target proteins. These computational approaches have not only accelerated the drug discovery process but also provided insights into structural modifications that could enhance potency and selectivity.
The integration of artificial intelligence (AI) into drug discovery has further enhanced the potential of this compound. AI-driven platforms have been utilized to analyze vast datasets, identifying patterns and correlations that may not be apparent through traditional methods. This innovative approach has led to the identification of novel analogs with improved pharmacological properties, expanding the therapeutic applications of CID 130964972.
In conclusion, the compound with CAS number 1860955-40-3 and product identifier CID 130964972 represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, potential biological activities, and favorable pharmacokinetic profile make it a compelling candidate for further development. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for addressing various medical conditions and improving patient outcomes.
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